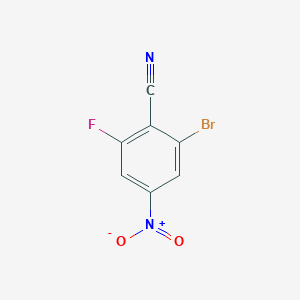

2-Bromo-6-fluoro-4-nitrobenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds, such as 3-{2-[2-(bromomethyl)thiazol-4-yl]ethynyl}-5-fluorobenzonitrile, has been improved by employing a new synthon for Sonogashira coupling with 3-bromo-5-fluorobenzonitrile, yielding the title compound in 56% overall yield starting from 4-bromo-2-formylthiazole . Additionally, a general two-step synthesis of substituted 3-aminoindazoles from 2-bromobenzonitriles has been described, which involves palladium-catalyzed arylation followed by acidic deprotection/cyclization . Furthermore, a scalable synthesis of 2-bromo-3-fluorobenzonitrile through bromodeboronation of aryl boronic acids has been developed, demonstrating the generality of this transformation .

Molecular Structure Analysis

Structural analysis of a related compound, 4-bromo-3-fluorobenzonitrile, has been conducted using spectroscopic methods and computational simulations. The study included Hirshfeld surface analysis, NBO, and QTAIM analyses to understand the intra and inter-molecular interactions within the crystal structure .

Chemical Reactions Analysis

The papers provided do not directly discuss the chemical reactions of this compound. However, they do mention the synthesis of 2,4-dibromo-5-fluorobenzonitrile, which can be used to synthesize intermediates of fluoroquinolones, and the ammoxidation procedure for the preparation of the nitrile is described .

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the related compounds discussed in the papers suggest that these bromo-fluorobenzonitriles have potential applications in medical imaging, such as PET radioligands , and could serve as intermediates in pharmaceutical synthesis . The pharmacokinetic properties of 4-bromo-3-fluorobenzonitrile indicate good brain-blood barrier penetration, suggesting potential therapeutic applications for neurological conditions .

Scientific Research Applications

Synthesis and Reactivity :

- The synthesis of similar compounds, like 2-Fluoro-5-nitrobenzonitrile, has been explored for reactions with amines and amino acids, providing insight into the chemical behavior of nitrobenzonitriles (Wilshire, 1967).

- Research on the synthesis of related compounds, such as 2-bromo-3-fluorobenzonitrile, through the halodeboronation of aryl boronic acids, demonstrates the versatility of these compounds in organic synthesis (Szumigala et al., 2004).

Molecular Structure Analysis :

- Studies on the molecular geometries and internal rotational barriers of aromatic nitro compounds, including nitrobenzonitriles, contribute to our understanding of their structural properties and reactivity (Chen & Chieh, 2002).

- Research on the crystal structure of compounds like 2-bromo-6-cyano-4-nitroaniline helps elucidate hydrogen bonding patterns and molecular conformations in nitrobenzonitriles (Glidewell et al., 2002).

Potential Pharmaceutical Applications :

- The preparation of radiotracers like 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile, or [(18)F]FPEB, indicates the potential use of fluorinated benzonitriles in medical imaging, particularly for studying the metabotropic glutamate subtype 5 receptor (Lim et al., 2014).

Applications in Material Science :

- The fluorination of aromatic compounds, including nitrobenzonitriles, has been studied for its impact on the molecular structure and properties, relevant for developing new materials (Fedorov et al., 2015).

Environmental and Analytical Applications :

- Research on the phototransformation of halogenated benzonitriles in water, such as bromoxynil, provides insight into environmental behavior and degradation pathways of similar compounds (Kochany & Choudhry, 1990).

Safety and Hazards

The safety information for 2-Bromo-6-fluoro-4-nitrobenzonitrile indicates that it is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding dust formation, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name |

2-bromo-6-fluoro-4-nitrobenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrFN2O2/c8-6-1-4(11(12)13)2-7(9)5(6)3-10/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYXSPESVIPEVIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C#N)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrFN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate](/img/structure/B3016233.png)

![N-cyclohexyl-2-[3-(2-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]-N-methylacetamide](/img/structure/B3016234.png)

![2-[3-(4-chlorophenyl)-2,4-dioxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B3016236.png)

![N-(2-methoxy-2-(thiophen-3-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3016246.png)

![5-({2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B3016250.png)